![molecular formula C7H5ClN2 B1460206 2-Chloro-5-methylisonicotinonitrile CAS No. 1261685-10-2](/img/structure/B1460206.png)
2-Chloro-5-methylisonicotinonitrile
Overview
Description
2-Chloro-5-methylisonicotinonitrile is a chemical compound with the CAS Number: 1261685-10-2 . It has a molecular weight of 152.58 and its IUPAC name is this compound . It is a solid substance .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H5ClN2/c1-5-4-10-7(8)2-6(5)3-9/h2,4H,1H3 . This indicates that the molecule consists of 7 carbon atoms, 5 hydrogen atoms, 1 chlorine atom, and 2 nitrogen atoms .Physical And Chemical Properties Analysis
This compound is a solid substance . It should be stored in an inert atmosphere at a temperature between 2-8°C .Scientific Research Applications
Synthesis of Complex Organic Molecules
Research has demonstrated that 2-Chloro-5-methylisonicotinonitrile is pivotal in synthesizing a wide range of organic compounds. For instance, it has been utilized in the preparation of 3,5-difunctionalized 1-methyl-1H-pyrazolo[3,4-b]pyridines through palladium-mediated coupling reactions, showcasing its versatility in creating heterocyclic compounds with potential pharmaceutical applications (Lavecchia, Berteina‐Raboin, & Guillaumet, 2004). Additionally, its role in synthesizing new indole-containing 1,2,3-triazole, pyrazole, and pyrazolo[1,5-a]pyrimidine derivatives, evaluated for their antimicrobial activities, further emphasizes its utility in developing new therapeutic agents (Behbehani, Ibrahim, Makhseed, & Mahmoud, 2011).
Investigation of Physical, Chemical, and Electronic Properties
Studies involving this compound have also focused on understanding its physical, chemical, and electronic properties. For example, the investigation of molecular structure, vibrational, electronic, NMR, and NBO analysis of related chloro-methyl compounds using ab initio HF and DFT calculations provides insights into their stability, charge transfer interactions, and nonlinear optical activity, which are crucial for designing materials with specific electronic properties (Sridevi & Velraj, 2012).
Development of New Materials and Analytical Methods
The compound's application extends to the development of new materials and analytical methods. For instance, the synthesis and spectroelectrochemical characterization of novel soluble phthalocyanines bearing chloro and quaternizable bulky substituents have been reported, highlighting its use in creating materials with potential electrochromatic applications (Karaoğlu, Koca, & Koçak, 2012). Additionally, the electrochemical detection of 4-chloro-2-methylphenoxyacetic acid using a simple activated glassy carbon electrode, where similar chloro-methyl compounds serve as analytical standards or reactants, shows its role in environmental monitoring and analysis (Yu, Fenelon, Herdman, & Breslin, 2022).
Safety and Hazards
The compound has been classified with the signal word ‘Warning’ under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statement H302 indicates that it may be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), washing hands and face thoroughly after handling (P264), and not eating, drinking or smoking when using this product (P270) .
Mechanism of Action
Mode of Action
It is known that the compound is involved in microbial degradation processes . The enzyme MnpA catalyzes the partial reduction of 2-Chloro-5-methylisonicotinonitrile to 2-chloro-5-hydroxylaminophenol via 2-chloro-5-nitrosophenol .
Biochemical Pathways
It is known that the compound is involved in microbial degradation processes
properties
IUPAC Name |
2-chloro-5-methylpyridine-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2/c1-5-4-10-7(8)2-6(5)3-9/h2,4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKKHBZMDFNANDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1C#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261685-10-2 | |
Record name | 2-chloro-5-methylpyridine-4-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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